molecular formula C19H22N2O2 B2359610 1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole CAS No. 428857-15-2

1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole

Cat. No.: B2359610
CAS No.: 428857-15-2
M. Wt: 310.397
InChI Key: RDOBOCAEOAAIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic or basic conditions.

    Introduction of the isobutyl group: This step may involve alkylation reactions using isobutyl halides in the presence of a base.

    Attachment of the 4-methoxy-phenoxymethyl group: This can be done through nucleophilic substitution reactions where the benzimidazole core reacts with 4-methoxy-phenoxymethyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to other bioactive benzimidazoles.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-Isobutyl-2-(4-methoxyphenyl)-1H-benzoimidazole: Similar structure but lacks the phenoxymethyl group.

    2-(4-Methoxyphenyl)-1H-benzoimidazole: Similar structure but lacks the isobutyl group.

    1-Isobutyl-2-(4-hydroxyphenyl)-1H-benzoimidazole: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness

1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole is unique due to the presence of both the isobutyl and 4-methoxy-phenoxymethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-1-(2-methylpropyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14(2)12-21-18-7-5-4-6-17(18)20-19(21)13-23-16-10-8-15(22-3)9-11-16/h4-11,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOBOCAEOAAIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.